molecular formula C11H15BrFN B1432460 N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine CAS No. 1508126-84-8

N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine

Cat. No.: B1432460
CAS No.: 1508126-84-8
M. Wt: 260.15 g/mol
InChI Key: YORLJVGPJYCIPS-UHFFFAOYSA-N
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Description

N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine is an organic compound that features a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:

    Starting Materials: 3-bromo-5-fluorobenzyl bromide and N-ethylethanamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts: Catalysts such as palladium or copper may be employed to facilitate the reaction.

    Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated benzylamines with biological targets.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-fluorobenzyl bromide: A precursor used in the synthesis of N-(3-bromo-5-fluorobenzyl)-N-ethylethanamine.

    5-bromo-3-fluoro-n-boc-benzylamine: Another halogenated benzylamine with similar structural features.

    N-(3-bromo-5-fluorobenzyl)-1-(chloromethyl)cyclobutanamine: A structurally related compound with a cyclobutanamine moiety.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl group and the presence of an ethylethanamine moiety. This combination of features can result in distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORLJVGPJYCIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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